Titanium diisopropoxide bis(acetylacetonate)

Description

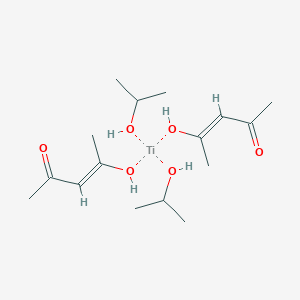

Titanium diisopropoxide bis(acetylacetonate) (Ti(OiPr)₂(acac)₂, abbreviated here as TTDB) is a titanium-based coordination compound widely used as a precursor for synthesizing titanium dioxide (TiO₂) thin films, particularly in optoelectronic devices such as perovskite solar cells (PSCs) . Its structure comprises two isopropoxide (–OiPr) and two acetylacetonate (acac) ligands, which modulate its reactivity and stability during sol-gel processing . TTDB is often dissolved in alcohols (e.g., 1-butanol or isopropanol) to form spin-coatable solutions, enabling the fabrication of compact or mesoporous TiO₂ layers .

Properties

Molecular Formula |

C16H32O6Ti |

|---|---|

Molecular Weight |

368.29 g/mol |

IUPAC Name |

(E)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |

InChI |

InChI=1S/2C5H8O2.2C3H8O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3-4H,1-2H3;/b2*4-3+;;; |

InChI Key |

OLRBYEHWZZSYQQ-VVDZMTNVSA-N |

Isomeric SMILES |

CC(O)C.CC(O)C.C/C(=C\C(=O)C)/O.C/C(=C\C(=O)C)/O.[Ti] |

Canonical SMILES |

CC(C)O.CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |

Origin of Product |

United States |

Biological Activity

Titanium diisopropoxide bis(acetylacetonate) (TDIP) is a titanium complex that has garnered attention in various fields, particularly in materials science and biomedicine. This article explores the biological activity of TDIP, focusing on its pharmacological properties, interactions with biological systems, and potential applications in drug delivery and cancer therapy.

Titanium diisopropoxide bis(acetylacetonate) has the molecular formula and a molecular weight of approximately 372.43 g/mol. The compound is characterized by its two isopropoxide groups and two acetylacetonate ligands, contributing to its stability and solubility in organic solvents. It is commonly used as a precursor for titanium dioxide (TiO₂) thin films, which have applications in photocatalysis and solar energy conversion .

1. Cytotoxicity and Biocompatibility

Research indicates that TDIP exhibits low cytotoxicity, making it a promising candidate for biomedical applications. Studies have shown that titanium compounds generally possess biocompatible properties, promoting cell adhesion while minimizing toxicity. For instance, titanium diisopropoxide bis(acetylacetonate) has been evaluated for its effects on various human cell lines, demonstrating favorable interactions that enhance cell viability compared to other titanium-based compounds .

Table 1: Summary of Cytotoxicity Studies on TDIP

2. Pharmacokinetics and Biodistribution

The pharmacokinetics of TDIP is influenced by its chemical structure and the route of administration. Preliminary studies suggest that TDIP does not significantly penetrate biological barriers when administered orally. In animal studies, no substantial accumulation of titanium was detected in tissues following oral dosing, indicating a favorable safety profile .

3. Immunomodulatory Effects

Titanium diisopropoxide bis(acetylacetonate) has been investigated for its immunomodulatory properties. Research indicates that exposure to TDIP can influence the maturation of dendritic cells, which play a crucial role in the immune response. Enhanced expression of surface markers such as CD83 and CD86 was observed, suggesting potential applications in immunotherapy .

Applications in Cancer Therapy

Recent studies have explored the use of TDIP in combination with other therapeutic agents for cancer treatment. For example, when combined with doxorubicin, TDIP demonstrated synergistic effects in enhancing the efficacy of photodynamic therapy (PDT). The incorporation of TDIP into nanoparticle formulations has shown promise in targeting malignant cells while minimizing damage to healthy tissues .

Case Study: Photodynamic Therapy with TDIP

In a study involving MDA-MB-468 breast cancer cells, TDIP was used as part of a nanoparticle formulation combined with a photosensitizer. The results indicated that irradiated nanoparticles significantly reduced cell viability compared to controls without irradiation:

Scientific Research Applications

Catalytic Applications

Catalyst in Organic Synthesis

Titanium diisopropoxide bis(acetylacetonate) is widely used as a catalyst in organic reactions. Its ability to facilitate reactions such as esterification and polymerization makes it valuable in synthetic organic chemistry. The compound has been shown to enhance reaction rates and selectivity in various catalytic processes, including the synthesis of biodiesel from triglycerides and methanol .

Sol-Gel Processes

This compound plays a crucial role in sol-gel chemistry, where it acts as a precursor for the synthesis of titanium dioxide (TiO2) films and nanoparticles. The sol-gel method allows for the production of TiO2 with controlled morphology and crystallinity, which is essential for applications in photocatalysis, sensors, and coatings .

Material Science

Thin Film Deposition

In material science, titanium diisopropoxide bis(acetylacetonate) is utilized for the deposition of thin films of titanium dioxide. These films are important for applications in electronics, optics, and energy conversion devices such as solar cells. The compound's solution can be processed to form compact TiO2 layers that exhibit excellent electronic properties .

Nanostructured Materials

Recent studies have demonstrated that this compound can be used to synthesize nanostructured titanium dioxide, such as anatase nanowires. These nanowires are synthesized at room temperature using simple mixing techniques with lactic acid and sodium hydroxide. The resulting nanowires show enhanced photocurrent responses compared to those produced by traditional high-temperature methods, making them suitable for use in photoanodes for solar cells .

Photovoltaic Applications

Electron Transport Layers in Solar Cells

Titanium diisopropoxide bis(acetylacetonate) is employed as a precursor for electron transport layers (ETLs) in perovskite solar cells. Its ability to form high-quality TiO2 layers contributes to improved charge transport and overall efficiency of solar cells. Studies indicate that varying the thickness of these layers can significantly influence the performance metrics of solar cells, such as power conversion efficiency (PCE) .

Coatings and Surface Treatments

Protective Coatings

The compound is also used in the formulation of protective coatings due to its ability to form stable titanium oxide films. These coatings are known for their durability and resistance to environmental degradation, making them suitable for applications in automotive and aerospace industries .

Crosslinking Agent

In polymer chemistry, titanium diisopropoxide bis(acetylacetonate) serves as a crosslinking agent that enhances the mechanical properties of polymer matrices. This application is particularly relevant in the development of advanced composite materials that require improved strength and thermal stability .

Summary Table of Applications

| Application Area | Specific Use |

|---|---|

| Catalysis | Organic synthesis, biodiesel production |

| Sol-Gel Processes | Synthesis of TiO2 films and nanoparticles |

| Material Science | Thin film deposition for electronics |

| Nanostructured Materials | Synthesis of anatase nanowires |

| Photovoltaics | Precursor for electron transport layers in solar cells |

| Coatings | Protective coatings for durability |

| Polymer Chemistry | Crosslinking agent for enhanced mechanical properties |

Chemical Reactions Analysis

Hydrolysis and Sol-Gel Transformations

Ti(acac)₂(OiPr)₂ undergoes hydrolysis in the presence of water or moisture, forming titanium dioxide (TiO₂) and releasing acetylacetone (Hacac) and isopropanol. This reaction is foundational for sol-gel processing of TiO₂ nanomaterials:

Key parameters influencing hydrolysis:

-

pH : Alkaline conditions accelerate hydrolysis but may destabilize the acetylacetonate ligands .

-

Temperature : Room temperature reactions yield amorphous TiO₂, while elevated temperatures (≥80°C) produce crystalline anatase .

-

Co-solvents : Lactic acid stabilizes intermediates, enabling nanowire formation at room temperature .

Table 1: Hydrolysis Byproducts Identified via EGA-FTIR/MS

| Temperature Range (°C) | Major Byproducts | Source of Byproducts |

|---|---|---|

| 25–120 | H₂O | Residual solvent/adsorbed moisture |

| 120–245 | Acetylacetone (C₅H₈O₂) | Ligand decomposition |

| 245–270 | Acetone, acetic acid | Isopropoxide ligand degradation |

| 270–530 | CO, CO₂ | Carbonization of organic residues |

Thermal Decomposition

Thermolysis of Ti(acac)₂(OiPr)₂ proceeds in two stages:

-

Ligand dissociation (200–300°C) : Acetylacetonate and isopropoxide ligands decompose into volatile organic fragments (e.g., ketones, carboxylic acids) .

-

TiO₂ crystallization (≥400°C) : Residual titanium oxidizes to anatase or rutile TiO₂, depending on calcination conditions.

Figure: TGA/DTA Analysis

-

Mass loss : 62.5% between 25–700°C.

-

Exothermic peaks : At 245°C (ligand decomposition) and 530°C (TiO₂ crystallization).

Ligand Exchange Reactions

The isopropoxide ligands in Ti(acac)₂(OiPr)₂ are susceptible to substitution, enabling tailored precursor design:

Table 2: Solar Cell Performance vs. ETL Thickness

| Thickness (nm) | Jₛc (mA/cm²) | Vₒc (mV) | FF | PCE (%) |

|---|---|---|---|---|

| 6.7 | 21.3 | 950 | 0.65 | 13.6 |

| 88.3 | 13.1 | 800 | 0.60 | 7.3 |

Optimal thickness (~10–15 nm) minimizes charge recombination while maintaining conductivity .

Stability and Competing Reactions

-

Hydrolytic sensitivity : Requires anhydrous storage to prevent premature TiO₂ nucleation .

-

Photocatalytic activity : TiO₂ derived from Ti(acac)₂(OiPr)₂ exhibits enhanced UV-driven redox reactivity due to high surface area (≥200 m²/g) .

-

Ligand retention : Acetylacetonate ligands resist hydrolysis under mildly acidic conditions, enabling controlled film deposition .

This compound’s reactivity is foundational for advanced material synthesis, balancing ligand lability and stability to enable precise control over TiO₂ nanostructures and hybrid materials.

Comparison with Similar Compounds

Comparison with Similar Titanium Precursors

Chemical Structure and Reactivity

TTDB is distinguished from other titanium precursors by its mixed ligand system:

- Titanium isopropoxide (TTIP, Ti(OiPr)₄) : Contains only isopropoxide ligands, making it highly reactive toward hydrolysis. This often results in rapid, uncontrolled condensation, leading to uneven or porous TiO₂ films unless templating agents (e.g., block copolymers) are used .

- Tetrabutyl titanate (TBOT, Ti(OBu)₄) : Features bulkier butoxide ligands, which slow hydrolysis and improve film uniformity. TBOT-derived TiO₂ layers exhibit superior conductivity and reduced charge recombination compared to TTDB in PSCs .

- Titanium ethoxide (Ti(OEt)₄) : Shares structural similarities with TTIP but is less commonly used due to challenges in achieving optimal film morphology .

The acetylacetonate ligands in TTDB act as chelating agents, stabilizing the precursor solution and enabling controlled hydrolysis. This property facilitates the formation of amorphous or crystalline TiO₂ films with fewer defects .

Film Morphology and Device Performance

Table 1: Key Properties of TiO₂ Layers Derived from Different Precursors

- TTDB vs. TBOT : While TTDB is widely adopted for its ease of processing, TBOT produces TiO₂ layers with higher conductivity and better charge transport due to reduced grain boundaries and enhanced crystallinity .

- TTDB vs. TTIP : TTIP requires templating agents (e.g., pluronic P123) to form mesoporous structures, whereas TTDB can generate uniform films without additives. However, TTIP-based films often suffer from lower reproducibility .

Deposition and Processing

- Spin-Coating : TTDB is compatible with low-temperature processing (125–450°C) and multiple coating steps to eliminate pinholes . In contrast, TBOT and TTIP often require higher annealing temperatures (>450°C) for crystallization .

- Spray Pyrolysis : TTDB has been used in spray deposition at 450°C, yielding ~40 nm compact layers with minimal hysteresis in PSCs .

Preparation Methods

Direct Synthesis from Titanium Tetrachloride

The most common industrial method involves reacting titanium tetrachloride (TiCl₄) with isopropanol (iPrOH) and acetylacetone (Hacac) in a stepwise ligand substitution process. TiCl₄, a highly reactive starting material, undergoes sequential alkoxylation and chelation to form the target compound:

-

Alkoxylation Step :

TiCl₄ + 2 iPrOH → TiCl₂(OiPr)₂ + 2 HCl↑

This exothermic reaction requires cooling to 0–5°C and is conducted under inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. -

Chelation Step :

TiCl₂(OiPr)₂ + 2 Hacac → Ti(OiPr)₂(acac)₂ + 2 HCl↑

Acetylacetone acts as a bidentate ligand, displacing chloride ions. The reaction proceeds in anhydrous solvents like toluene or tetrahydrofuran (THF), with triethylamine often added to neutralize HCl.

Key Parameters :

-

Molar Ratios : Stoichiometric excess of iPrOH (2.2–2.5 equivalents) ensures complete alkoxylation.

-

Temperature : Maintained below 10°C during TiCl₄ addition to prevent side reactions.

-

Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.

Ligand Exchange from Titanium Isopropoxide

An alternative route employs titanium isopropoxide (Ti(OiPr)₄) as the starting material, leveraging partial ligand replacement with acetylacetone:

Ti(OiPr)₄ + 2 Hacac → Ti(OiPr)₂(acac)₂ + 2 iPrOH

This method avoids hazardous TiCl₄ handling but requires precise control of acetylacetone addition to prevent over-chelation. The reaction is typically conducted at 60–80°C under reflux, with molecular sieves to remove generated iPrOH and shift equilibrium.

Advantages :

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Modern production utilizes continuous flow reactors to enhance yield and safety:

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Residence Time | 30–60 min | Maximizes conversion |

| Temperature | 25–40°C | Balances kinetics and side reactions |

| Solvent Flow Rate | 10–20 mL/min | Ensures homogeneous mixing |

These systems achieve >90% conversion efficiency, with in-line IR spectroscopy monitoring reaction progress.

Purification Techniques

Crude Ti(OiPr)₂(acac)₂ is purified via:

-

Vacuum Distillation : Removes residual solvents and HCl at 10⁻² mbar (50–70°C).

-

Recrystallization : Dissolution in hexane followed by cooling to −20°C yields orange crystals (purity >99%).

Analytical Data :

Solvent Effects and Reaction Kinetics

Solvent Polarity and Reaction Rate

The choice of solvent significantly impacts reaction kinetics:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) |

|---|---|---|

| Toluene | 2.38 | 1.2 |

| THF | 7.52 | 3.8 |

| Dichloromethane | 8.93 | 4.5 |

Polar solvents stabilize intermediate Ti complexes, accelerating chelation.

Temperature-Dependent Byproduct Formation

Elevated temperatures (>50°C) promote oligomerization side products:

Differential Scanning Calorimetry (DSC) shows exothermic peaks at 120°C, correlating with oligomer decomposition.

Advanced Characterization of Synthetic Products

Spectroscopic Analysis

Crystallographic Data

Single-crystal X-ray diffraction reveals a distorted octahedral geometry:

| Bond Length (Å) | Angle (°) |

|---|---|

| Ti-O(acac) = 1.92 | O-Ti-O (chelate) = 82° |

| Ti-O(iPr) = 1.85 | O-Ti-O (trans) = 180° |

The diisopropoxide ligands occupy axial positions, while acetylacetonate ligands form equatorial chelate rings .

Q & A

Q. What are the standard methods for characterizing the purity and structural integrity of titanium diisopropoxide bis(acetylacetonate)?

Methodological Answer:

- Physical Property Analysis : Measure density (0.995 g/mL at 25°C) and refractive index (n20/D 1.4935) using a densitometer and refractometer, respectively .

- Spectroscopic Techniques : Use NMR and FTIR to confirm the presence of acetylacetonate ligands and isopropoxide groups. For example, FTIR peaks at 1500–1600 cm⁻¹ correspond to C=O and C=C stretches in acetylacetonate .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring weight loss under controlled heating (e.g., decomposition observed near 85°C) .

Q. What safety precautions are critical when handling titanium diisopropoxide bis(acetylacetonate)?

Methodological Answer:

- Hazard Mitigation : Use personal protective equipment (PPE), including gloves and eye protection, due to its flammability (flash point: 18°C) and eye irritation risks .

- Storage : Store in sealed containers at room temperature, away from ignition sources, and ensure proper ventilation to avoid inhalation of isopropanol vapors (75% solution) .

- Waste Disposal : Follow institutional protocols for organometallic waste, emphasizing neutralization before disposal .

Advanced Research Questions

Q. How can experimental parameters for atomic layer deposition (ALD) of TiO₂ using titanium diisopropoxide bis(acetylacetonate) be optimized?

Methodological Answer:

- Precursor Selection : Compare with titanium ethoxide to evaluate differences in film morphology and conductivity. For example, titanium diisopropoxide bis(acetylacetonate) produces smoother TiO₂ layers in planar perovskite solar cells .

- Temperature and Pulse Duration : Optimize substrate temperature (e.g., 125–500°C) and precursor pulse duration to balance ligand decomposition and film crystallinity .

- Post-Deposition Annealing : Perform thermal treatment (e.g., 500°C for 15 minutes) to enhance TiO₂ conductivity and reduce defects .

Q. How does precursor choice (e.g., titanium diisopropoxide bis(acetylacetonate) vs. titanium ethoxide) influence TiO₂ layer performance in perovskite solar cells?

Methodological Answer:

- Morphology Analysis : Use SEM/AFM to compare surface roughness. Films from titanium diisopropoxide bis(acetylacetonate) often exhibit fewer pinholes, improving charge transport .

- Electrical Characterization : Measure electron mobility via Hall effect or space-charge-limited current (SCLC) techniques. Ethoxide-derived TiO₂ may show higher mobility but require thicker layers .

- Device Efficiency : Fabricate solar cells with both precursors; titanium diisopropoxide bis(acetylacetonate) typically yields higher PCE due to better interfacial compatibility with perovskite layers .

Q. How can researchers resolve discrepancies in reported thermal decomposition temperatures for titanium diisopropoxide bis(acetylacetonate)?

Methodological Answer:

- Controlled Atmosphere TGA : Conduct TGA under inert (N₂) vs. oxidative (O₂) atmospheres to isolate decomposition pathways. Decomposition onset varies from 85°C (ambient) to higher temperatures under inert conditions .

- Isothermal Studies : Monitor weight loss at fixed temperatures (e.g., 100°C) to assess stability over time, correlating with solvent content (isopropanol) in commercial solutions .

- Cross-Validate Sources : Compare synthesis batches (e.g., Sigma-Aldrich vs. TCI) to identify impurities affecting thermal behavior .

Q. What role does titanium diisopropoxide bis(acetylacetonate) play in mitigating lead leakage from perovskite solar cells?

Methodological Answer:

- Barrier Layer Fabrication : Spin-coat the compound as a compact TiO₂ layer to encapsulate perovskite films, reducing Pb²⁺ ion diffusion .

- Leachate Testing : Soak devices in water and use ICP-MS to quantify lead leakage. Compare with control devices lacking TiO₂ encapsulation .

- Surface Functionalization : Modify TiO₂ with chelating agents (e.g., acetylacetonate residues) to trap Pb²⁺ ions, enhancing environmental safety .

Q. How can the catalytic mechanisms of titanium diisopropoxide bis(acetylacetonate) in organic synthesis be systematically analyzed?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates (e.g., esterification or polymerization) via GC-MS or NMR to determine activation energy and rate laws .

- Ligand Exchange Experiments : Substitute acetylacetonate ligands with other β-diketonates to study their role in stabilizing reactive intermediates .

- Computational Modeling : Use DFT to map coordination geometry and electron density distribution, identifying active sites for catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.